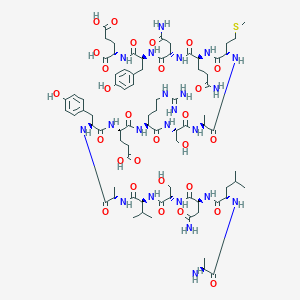
5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide
概要
説明
5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. It belongs to the family of sulfonamide compounds, which are known for their diverse applications in chemistry and biology.
Synthesis Analysis
The synthesis of derivatives similar to 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide often involves nucleophilic substitution reactions, ring-opening of aziridine precursors, and fluorination reactions. For instance, the synthesis of ApoSense compound [18F]NST732, a related compound, was achieved by direct fluorination of an aziridine precursor, highlighting the complexity and specificity of synthesizing such molecules (Basuli et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within a molecule. This information is crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
The chemical reactions and properties of 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide and its derivatives can vary widely. These compounds are often involved in binding studies, where their ability to interact with proteins or enzymes is explored. For example, the reversible binding of 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) to serum albumin has been monitored by changes in fluorescence intensity, providing insights into the compound's chemical properties and potential applications in biochemistry (Doody et al., 1982).
Physical Properties Analysis
The physical properties of such compounds, including solubility, fluorescence, and binding affinity, are essential for their application in various fields. For example, studies have shown that certain derivatives exhibit solvatochromism and large positive solvatochromic shifts in polar solvents, indicating their potential use as fluorescent probes or sensors (Wong et al., 2007).
科学的研究の応用
Double Proton Sponges Formation : Oxidation of 1-amino-4,5-bis(dimethylamino)naphthalene leads to the formation of double "proton sponges" based on dibenzo[a,h]phenazine and 1,1′-azonaphthalene, indicating potential applications in various chemical processes (Vlasenko, Ozeryanskii, & Pozharskii, 2011).
Binding to Human Carbonic Anhydrase II : Dansylamide, a compound related to 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide, binds to human carbonic anhydrase II in a hydrophobic pocket. This offers new leads for designing avid inhibitors and zinc biosensor applications (Nair, Elbaum, & Christianson, 1996).
Cell Membrane Studies : Dansyl cadaverine, a derivative, is incorporated into plasma membranes of cells, suggesting its usefulness as a new fluorescent probe in cell membrane studies (Pincus, Chung, Chace, & Gross, 1975).
Fluorescent Probe for Serum Albumin : It acts as a fluorescent probe of the medium chain fatty acid binding site of serum albumin, indicating a highly hydrophobic and less polar binding site (Doody, Gotto, & Smith, 1982).
Magnetic Anisotropy in Cobalt(ii)-sulfonamide Complexes : The coordination geometry of cobalt(ii)-sulfonamide complexes correlates with magnetic anisotropy, suggesting applications in magnetic materials (Wu et al., 2019).
Food Chemistry : In food chemistry, it's used for quantitating amino acids in beverages using heavy and light dansyl-isotopologues, providing accurate results in wine, pineapple juice, and bergamot juice (Mazzotti et al., 2012).
Mixed Micelles Studies : Studies on mixed micelles of phospholipids and bile salts with cholesterol incorporation show a reduction in fluorescence of fluorescent probes, which points to the importance of packing and hydrophobic effects in binding probes (Narayanan, Paul, & Balaram, 1980).
Fluorescent Ethynyl-dimesitylboranes Synthesis : The synthesis of fluorescent ethenyl- and ethynyl-dimesitylboranes derived from 5-(Dimethylamino)-N-(prop-2-ynyl)naphthalene-1-sulfonamide shows potential for use in organic light-emitting diodes (Wong et al., 2007).
Safety And Hazards
Safety precautions for handling this compound include avoiding contact with air and water due to potential violent reactions and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed and stored in a cool place . It should not be subjected to grinding, shock, or friction . Exposure to dust, fume, gas, mist, vapors, or spray should be avoided .
特性
IUPAC Name |
5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNUFXNRCJFBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512747 | |
| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |
CAS RN |
5282-89-3 | |
| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)-1-naphthalenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5282-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

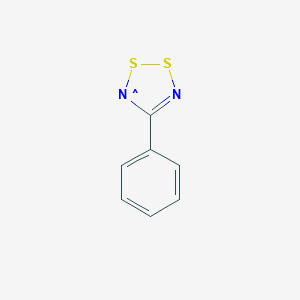
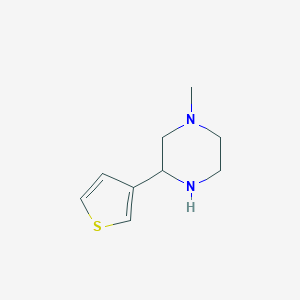
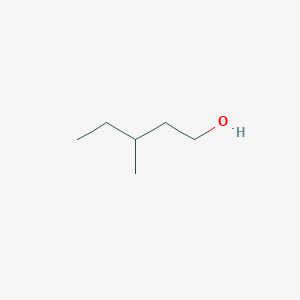
![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
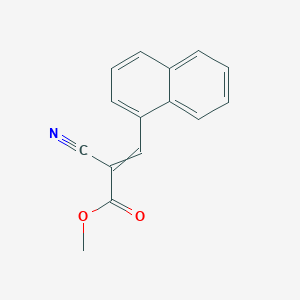
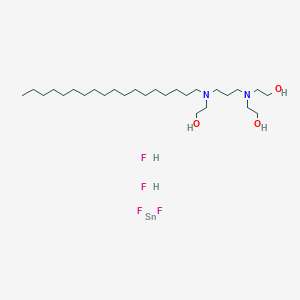
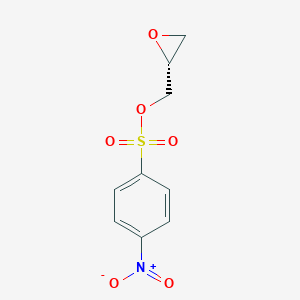
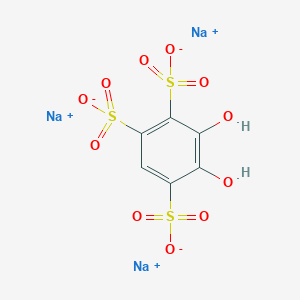
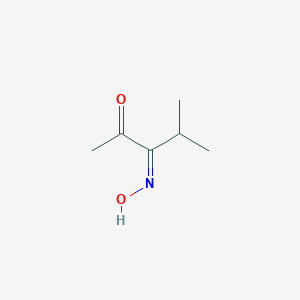
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
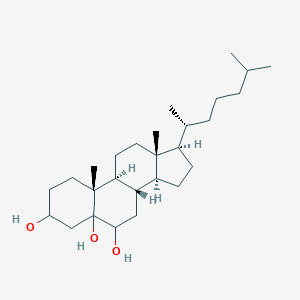
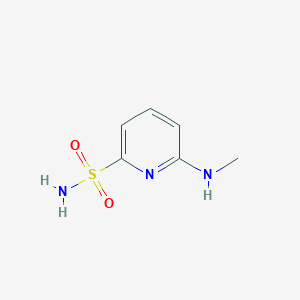
![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
